molecular formula C10H15NO B1587534 3-(4-Methoxyphenyl)propan-1-amine CAS No. 36397-23-6

3-(4-Methoxyphenyl)propan-1-amine

Cat. No. B1587534
CAS RN: 36397-23-6
M. Wt: 165.23 g/mol
InChI Key: NUZDQSUVPDNSSJ-UHFFFAOYSA-N
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Patent
US04707488

Procedure details

Lithium aluminium hydride (0.01 mol) and tetrahydrofuran (500 ml) were placed in a 1 liter flask fitted with a soxhlet extractor, with 3-(4-methoxyphenyl)propanamide (0.056 mol) in the extraction thimble. The reaction was refluxed 3 hours, was cooled and water (3.5 ml) was carefully added. After the mixture was sequentially extracted with 10% aqueous sodium hydroxide (3.5 ml) and water (10.5 ml), the mixture was filtered and concentrated. The crude product was distilled (Kugelrohr) to yield 4.4 g (48%) of a colorless oil which was stored under N2.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][C:22]([NH2:24])=O)=[CH:16][CH:15]=1>O>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][NH2:24])=[CH:16][CH:15]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.056 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC(=O)N
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
After the mixture was sequentially extracted with 10% aqueous sodium hydroxide (3.5 ml) and water (10.5 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled (Kugelrohr)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.